molecular formula C13H16N6O B2646759 (1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1207009-01-5

(1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Cat. No. B2646759
CAS RN: 1207009-01-5
M. Wt: 272.312
InChI Key: NCIDKLIRQOEMJN-UHFFFAOYSA-N
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Description

This compound is a derivative of 1H-1,2,3-triazol-4-yl and piperazin-1-yl methanone . It is related to a class of compounds that have been studied for their in vitro cytotoxic activity against various cell lines .


Synthesis Analysis

The synthesis of similar compounds involves the design and creation of a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives . The exact synthesis process for “(1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone” is not specified in the available resources .

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles serve as privileged structural motifs in drug discovery due to their unique properties. The compound has potential as a scaffold for designing novel drugs. Researchers explore its interactions with biological targets, aiming to develop new therapeutic agents. For instance, anticonvulsant drugs like Rufinamide and cephalosporin antibiotics contain a 1,2,3-triazole core .

Organic Synthesis

The synthesis of 1,2,3-triazoles has been a subject of extensive research. Various methodologies exist, including the popular click chemistry approach. Researchers employ these synthetic routes to access diverse derivatives of 1,2,3-triazoles. The compound can serve as a building block for creating more complex molecules with specific functionalities .

Chemical Biology

1,2,3-Triazoles participate in bioconjugation reactions, allowing researchers to label biomolecules (such as proteins or nucleic acids) with fluorescent probes or other tags. These modified biomolecules help study cellular processes, protein-protein interactions, and enzyme activities. The compound’s unique structure makes it suitable for such applications .

Supramolecular Chemistry

Supramolecular chemistry explores non-covalent interactions between molecules. 1,2,3-Triazoles play a role in constructing supramolecular assemblies, such as host-guest complexes or self-assembled materials. Researchers investigate their binding properties, molecular recognition, and host-guest interactions using these compounds .

Materials Science

The compound’s aromatic character and hydrogen bonding ability make it interesting for materials science. Researchers explore its use in designing functional materials, such as sensors, catalysts, and polymers. By modifying the 1,2,3-triazole core, they tailor material properties for specific applications .

Fluorescent Imaging

Fluorescent 1,2,3-triazole derivatives find applications in cellular imaging. Researchers label cellular components with these probes to visualize specific structures or processes. The compound could potentially serve as a fluorescent tag for tracking cellular events .

These applications highlight the versatility and significance of 1,2,3-triazoles in scientific research. Keep in mind that ongoing studies may uncover additional uses for this intriguing compound! If you’d like further details or explore other aspects, feel free to ask. 😊

properties

IUPAC Name

(1-methyltriazol-4-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O/c1-17-10-11(15-16-17)13(20)19-8-6-18(7-9-19)12-4-2-3-5-14-12/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIDKLIRQOEMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

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